molecular formula C5H6N4 B3418140 5-amino-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1204294-67-6

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3418140
CAS No.: 1204294-67-6
M. Wt: 122.13 g/mol
InChI Key: CRRHJAMDQMQGKG-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carbonitrile group attached to a pyrazole ring

Mechanism of Action

Target of Action

Pyrazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s synthesized via anomeric based oxidative aromatization . This process involves the reaction of the compound with an acidic catalyst, leading to the formation of a new compound . The exact interaction with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrazole derivatives have been reported to exhibit antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting they may affect multiple biochemical pathways.

Result of Action

Given the reported biological activities of pyrazole derivatives , it can be inferred that the compound may have a significant impact at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile typically involves a one-pot, multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is often preferred to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-Amino-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the methyl group.

    3-Amino-5-methyl-1H-pyrazole-4-carbonitrile: Similar but with different positioning of the amino and methyl groups.

    5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile: Contains a phenyl group instead of a methyl group.

Uniqueness: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHJAMDQMQGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202937
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-07-6, 1204294-67-6
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
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Record name 5453-07-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Record name 3-amino-5-methyl-1H-pyrazole-4-carbonitrile
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Record name 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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